N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, a brominated chromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Bromination of Chromene: The chromene core can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the brominated chromene with an appropriate amine, such as azepane-1-amine, under dehydrating conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like DMF or DMSO
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s chromene core and thiophene ring make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the brominated chromene core and thiophene ring suggests potential interactions with aromatic and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)pyrazine-2-carboxamide
- N-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-7-bromo-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of an azepane ring, thiophene ring, and brominated chromene core. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C22H23BrN2O3S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-7-bromo-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3S/c23-15-7-8-16-18(26)13-20(28-19(16)12-15)22(27)24-14-17(21-6-5-11-29-21)25-9-3-1-2-4-10-25/h5-8,11-13,17H,1-4,9-10,14H2,(H,24,27) |
InChI Key |
XUAAXHPVIUIHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
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